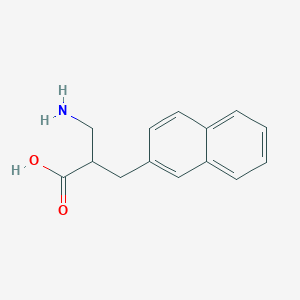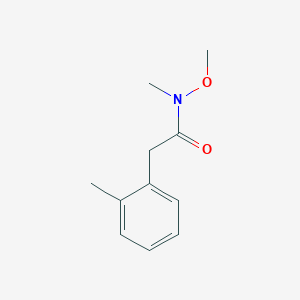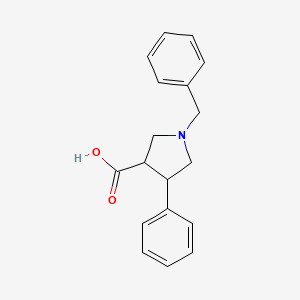
1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C18H19NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . One common synthetic route includes the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . Industrial production methods may involve similar synthetic strategies but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the compound into its corresponding oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride to reduce the compound to its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in its binding to enantioselective proteins, influencing its biological activity . The compound’s effects are mediated through its interactions with these molecular targets, leading to various biological responses.
Comparison with Similar Compounds
1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their substitution patterns and biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group at the second position of the pyrrolidine ring, leading to different chemical and biological properties.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups at the second and fifth positions, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
885958-91-8 |
|---|---|
Molecular Formula |
C18H20ClNO2 |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
1-benzyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H19NO2.ClH/c20-18(21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15;/h1-10,16-17H,11-13H2,(H,20,21);1H |
InChI Key |
DWRXGBZBVAUODN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


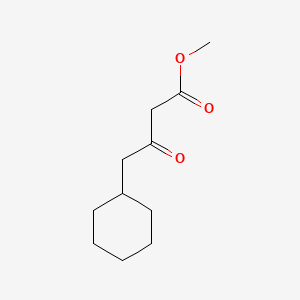
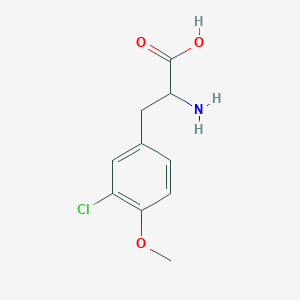
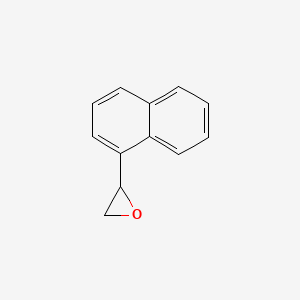
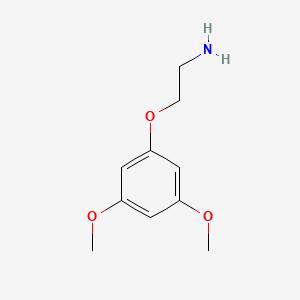
![[(2S)-2-aminopropyl]diethylamine](/img/structure/B8271355.png)
![1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B8271374.png)
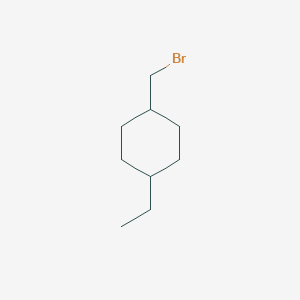
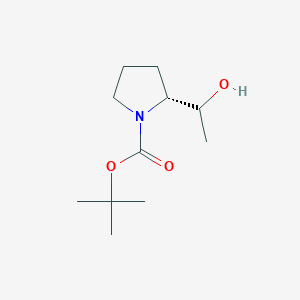
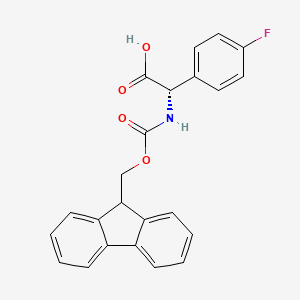
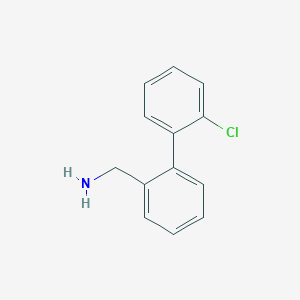
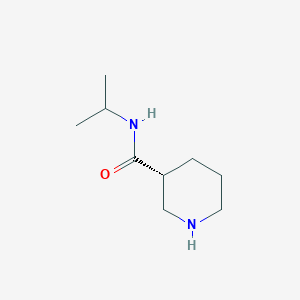
![[1-(3-Methylphenyl)cyclopropyl]methanol](/img/structure/B8271415.png)
